molecular formula C18H21ClN4O2 B11469053 1-(3-chloro-2-methylphenyl)-6-cyclopentyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1-(3-chloro-2-methylphenyl)-6-cyclopentyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11469053
M. Wt: 360.8 g/mol
InChI Key: OWPHDKYYZBVTSC-UHFFFAOYSA-N
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Description

1-(3-CHLORO-2-METHYLPHENYL)-6-CYCLOPENTYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a compound belonging to the class of diazino pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLORO-2-METHYLPHENYL)-6-CYCLOPENTYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of dimethylformamide-dimethyl acetal (DMF-DMA) and subsequent cyclization to form the desired diazino pyrimidine scaffold .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing in pyridine and subsequent purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLORO-2-METHYLPHENYL)-6-CYCLOPENTYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the diazino pyrimidine scaffold .

Scientific Research Applications

1-(3-CHLORO-2-METHYLPHENYL)-6-CYCLOPENTYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-CHLORO-2-METHYLPHENYL)-6-CYCLOPENTYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the HER2 receptor, which is involved in cell growth and differentiation. By inhibiting this receptor, the compound can potentially prevent the proliferation of cancer cells .

Properties

Molecular Formula

C18H21ClN4O2

Molecular Weight

360.8 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-6-cyclopentyl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C18H21ClN4O2/c1-11-14(19)7-4-8-15(11)23-16-13(17(24)21-18(23)25)9-22(10-20-16)12-5-2-3-6-12/h4,7-8,12,20H,2-3,5-6,9-10H2,1H3,(H,21,24,25)

InChI Key

OWPHDKYYZBVTSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C3=C(CN(CN3)C4CCCC4)C(=O)NC2=O

Origin of Product

United States

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